![molecular formula C11H7ClN2S B12587553 1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- CAS No. 611205-16-4](/img/structure/B12587553.png)
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine-substituted thiophene ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-pyridinamine and 2-bromoacetylenes, under specific conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as fibroblast growth factor receptors, which are targets for cancer therapy.
Biological Studies: This compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer research.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving pyridine and thiophene derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these receptors, blocking their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the thiophene ring.
5-Chloro-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Differently substituted pyrrolo[2,3-b]pyridine.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- is unique due to the presence of the chlorothiophene moiety, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
CAS No. |
611205-16-4 |
|---|---|
Molecular Formula |
C11H7ClN2S |
Molecular Weight |
234.71 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H7ClN2S/c12-10-2-1-9(15-10)8-5-7-3-4-13-11(7)14-6-8/h1-6H,(H,13,14) |
InChI Key |
JIAMTTKXTZRSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


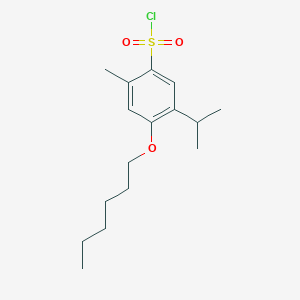
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
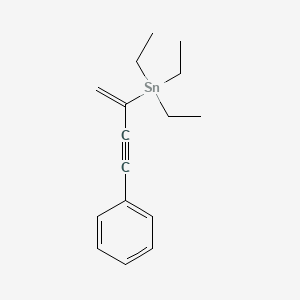
![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
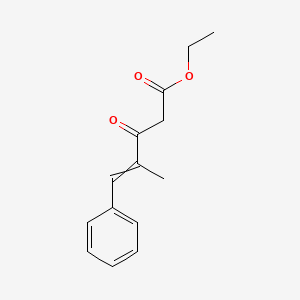
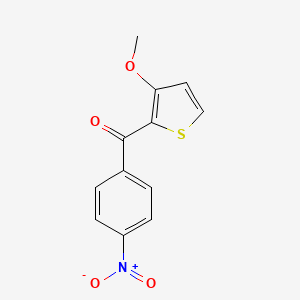
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
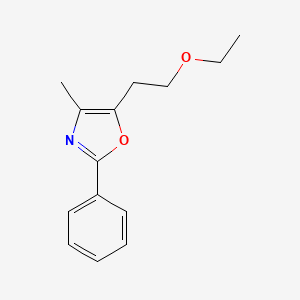

![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)
